

Compound of Interest

Compound Name: Tetrahydro-5-methylfuran-2-methanol

Cat. No.: B041840

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-5-methylfuran-2-methanol (THMFM), a bio-derived heterocyclic alcohol, is emerging as a significant platform chemical with diverse app

Physicochemical Properties of Tetrahydro-5-methylfuran-2-methanol

A thorough understanding of the physicochemical properties of THMFM is essential for its application in research and development. The following tab

Table 1: General and Physical Properties of **Tetrahydro-5-methylfuran-2-methanol**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property
Molecular Formula
Molecular Weight
CAS Number
Appearance
Boiling Point
Density
Flash Point
Solubility

Table 2: Spectroscopic Data for **Tetrahydro-5-methylfuran-2-methanol**[\[2\]](#)

Spectroscopy
¹ H NMR
¹³ C NMR
IR Spectroscopy
Mass Spectrometry

Synthesis from Biomass

THMFM is primarily synthesized from lignocellulosic biomass through the conversion of carbohydrates into furanic platform chemicals, such as 5-hyd

Overall Synthesis Pathway

The conversion of biomass to THMFM is a multi-step process that begins with the hydrolysis of polysaccharides into monosaccharides. These sugars

Experimental Protocol: Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF) to THM

This protocol is a representative procedure synthesized from various literature sources on the catalytic hydrogenation of furan derivatives.^{[5][6][7][8]}

Objective: To synthesize **Tetrahydro-5-methylfuran-2-methanol** (THMFM) via the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF).

Materials:

- 5-Hydroxymethylfurfural (HMF)
- Catalyst: 5% Ruthenium on carbon (Ru/C)
- Solvent: Deionized water or a primary alcohol (e.g., methanol, ethanol)
- Hydrogen gas (H₂)
- High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge
- Filtration apparatus
- Rotary evaporator
- Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

- Catalyst Preparation: If not commercially available, the Ru/C catalyst is prepared by impregnating a carbon support with a solution of a ruthenium p
- Reaction Setup:
 - The autoclave reactor is thoroughly cleaned and dried.
 - A solution of HMF (e.g., 5-10 wt%) in the chosen solvent is prepared.
 - The HMF solution and the Ru/C catalyst (e.g., 1-5 wt% relative to HMF) are charged into the reactor.
- Hydrogenation Reaction:
 - The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen.
 - The reactor is pressurized with hydrogen to the desired pressure (e.g., 2-5 MPa).
 - The reaction mixture is heated to the target temperature (e.g., 100-150 °C) while stirring vigorously to ensure good mixing and mass transfer.
 - The reaction is allowed to proceed for a specified duration (e.g., 4-8 hours), during which hydrogen consumption may be monitored.
- Product Work-up:
 - After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
 - The reaction mixture is filtered to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed
 - The solvent is removed from the filtrate using a rotary evaporator to yield the crude product.
- Purification and Analysis:
 - The crude product can be purified by distillation under reduced pressure.
 - The purity of the final product and the yield of the reaction are determined by GC-MS analysis.

Table 3: Illustrative Quantitative Data for HMF Hydrogenation^{[6][7][8]}

Catalyst
5% Ru/C
5% Pd/C
Raney Ni

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Reaction [label="Pressurize with H2\nHeat and Stir"];
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Filter [label="Filter to Remove Catalyst"];
Evaporate [label="Solvent Evaporation"];
Purify [label="Purification\n(e.g., Distillation)"];
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Analyze [label="Analysis (GC-MS, NMR)"];
End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
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Reactor -> Reaction;
Reaction -> Cool_Vent;
Cool_Vent -> Filter;
Filter -> Evaporate;
Evaporate -> Purify;
Purify -> Analyze;
Analyze -> End;
}
```

*** **4. Applications in Drug Discovery and Development**

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products.

4.1. Role as a Pharmaceutical Building Block

The hydroxyl and methyl groups of THMFM, along with the tetrahydrofuran ring, provide multiple points for chemical modification. While direct examples of THMFM being a precursor to a marketed drug are not abundant in publicly available literature, the structural features suggest potential for various transformations.

4.2. Potential Biological Activities and Signaling Pathways

Furan and tetrahydrofuran derivatives have been reported to exhibit a wide range of biological activities. [1]

```

graph TD
    THMFM["Tetrahydro-5-methylfuran-2-methanol  
(THMFM)"]
    Derivatives["Chemical Modification"]
    Bioactive["Bioactive Furan/THF  
Derivatives"]
    Pathways["Modulation of Signaling Pathways  
(e.g., Kinase pathways, Inflammatory cascades)"]
    Therapeutic["Potential Therapeutic Effects:  
- Antiviral  
- Anticancer  
- Anti-inflammatory"]

    THMFM --> Derivatives
    Derivatives --> Bioactive
    Bioactive -- "interact with" --> Pathways
    Pathways -- "leads to" --> Therapeutic

```

For example, some furan-containing compounds have been shown to modulate inflammatory pathways by inhibiting c

[[12]] (<https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect>

*** **5. Conclusion**

Tetrahydro-5-methylfuran-2-methanol is a promising biomass-derived platform chemical with significant potential.

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References

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